JI130

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

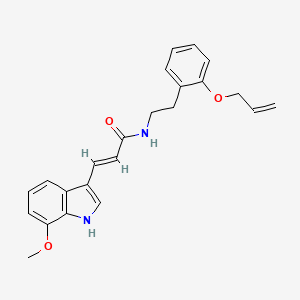

C23H24N2O3 |

|---|---|

Molecular Weight |

376.4 g/mol |

IUPAC Name |

(E)-3-(7-methoxy-1H-indol-3-yl)-N-[2-(2-prop-2-enoxyphenyl)ethyl]prop-2-enamide |

InChI |

InChI=1S/C23H24N2O3/c1-3-15-28-20-9-5-4-7-17(20)13-14-24-22(26)12-11-18-16-25-23-19(18)8-6-10-21(23)27-2/h3-12,16,25H,1,13-15H2,2H3,(H,24,26)/b12-11+ |

InChI Key |

BNTYDBBGNPFECO-VAWYXSNFSA-N |

Isomeric SMILES |

COC1=CC=CC2=C1NC=C2/C=C/C(=O)NCCC3=CC=CC=C3OCC=C |

Canonical SMILES |

COC1=CC=CC2=C1NC=C2C=CC(=O)NCCC3=CC=CC=C3OCC=C |

Origin of Product |

United States |

Foundational & Exploratory

JI130 as a Hes1 Transcription Factor Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hairy and enhancer of split-1 (Hes1) is a basic helix-loop-helix (bHLH) transcription factor and a key downstream effector of the Notch signaling pathway.[1][2] Its dysregulation is implicated in the pathogenesis of various cancers, making it a compelling target for therapeutic intervention.[3] JI130 has emerged as a specific small-molecule inhibitor of Hes1, acting through a novel mechanism.[1][4] This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative data on its efficacy, and detailed experimental protocols for its characterization.

Core Concepts: The Hes1 Transcription Factor

Hes1 is a transcriptional repressor that plays a critical role in embryonic development, cell proliferation, and differentiation.[1][5] It is a primary target of the Notch signaling pathway, a highly conserved cell-cell communication system crucial for determining cell fate.[5][6] Upon activation of Notch receptors, the Notch intracellular domain (NICD) is cleaved, translocates to the nucleus, and forms a complex with the DNA-binding protein RBPJ, leading to the transcription of target genes, including HES1.[6][7]

Hes1, in turn, represses the expression of downstream target genes by binding to N-box DNA sequences (CACNAG).[5] This repression is often mediated through its interaction with the co-repressor Transducin-Like Enhancer of split 1 (TLE1).[2] Dysregulation of the Notch-Hes1 axis is a hallmark of several cancers, where it contributes to tumor progression and maintenance of cancer stem cells.[3][5]

This compound: Mechanism of Action

This compound is a potent and specific inhibitor of the Hes1 transcription factor.[4] Unlike strategies that target upstream components of the Notch pathway, this compound acts directly on Hes1 function through a unique mechanism. It interacts with prohibitin 2 (PHB2), a protein chaperone, and stabilizes the interaction between PHB2 and Hes1.[1][4] This stabilized complex is retained in the cytoplasm, preventing the nuclear translocation of Hes1.[4] By sequestering Hes1 outside the nucleus, this compound effectively blocks its ability to act as a transcriptional repressor, leading to the de-repression of Hes1 target genes.[1][4] This mode of action ultimately results in cell cycle arrest at the G2/M phase and a reduction in cancer cell growth.[4]

Quantitative Data Summary

The following tables summarize the quantitative data regarding the in vitro and in vivo efficacy of this compound and its precursor, JI051.

Table 1: In Vitro Efficacy of Hes1 Inhibitors

| Compound | Cell Line | Cancer Type | IC50 (nM) | Reference |

| This compound | MIA PaCa-2 | Pancreatic Cancer | 49 | [4] |

| This compound | RD | Rhabdomyosarcoma | ~25 | [3] |

| This compound | SMS-CTR | Rhabdomyosarcoma | ~50 | [3] |

| This compound | Rh36 | Rhabdomyosarcoma | ~75 | [3] |

| JI051 | HEK293 | - | 300 (EC50) | [1] |

Table 2: In Vivo Efficacy of this compound in a Murine Pancreatic Tumor Xenograft Model

| Treatment Group | Dosing Regimen | Mean Tumor Volume (Day 21) | % Tumor Growth Inhibition | Reference |

| Vehicle (DMSO) | - | ~1200 mm³ | - | [1] |

| This compound | 10 mg/kg, intraperitoneal, 3 times/week | ~600 mm³ | ~50% | [1] |

Note: Specific tumor volume values are estimated from published graphs and may not be exact.

Key Experimental Protocols

Detailed methodologies for the characterization of this compound are provided below.

Hes1 Luciferase Reporter Assay

This assay is used to screen for and characterize inhibitors of Hes1 transcriptional repression.

Materials:

-

HEK293 cells

-

Hes1 expression vector

-

Hes1 promoter-luciferase reporter vector

-

Control vector (e.g., empty vector)

-

Transfection reagent

-

Dual-Luciferase® Reporter Assay System

-

96-well plates

-

Luminometer

Protocol:

-

Seed HEK293 cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

-

Co-transfect the cells with the Hes1 expression vector and the Hes1 promoter-luciferase reporter vector using a suitable transfection reagent according to the manufacturer's instructions. A co-transfected Renilla luciferase vector can be used as an internal control for transfection efficiency.

-

24 hours post-transfection, treat the cells with varying concentrations of this compound or vehicle control (DMSO).

-

Incubate the cells for an additional 24-48 hours.

-

Lyse the cells using the passive lysis buffer provided in the Dual-Luciferase® Reporter Assay System.

-

Measure the firefly and Renilla luciferase activities sequentially using a luminometer according to the assay kit protocol.[8][9]

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

-

Calculate the percentage of Hes1 inhibition relative to the vehicle-treated control.

Cell Viability Assay (MTT Assay)

This assay determines the effect of this compound on the viability and proliferation of cancer cells.

Materials:

-

Cancer cell lines (e.g., MIA PaCa-2, RD)

-

Complete culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well plates

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound or vehicle control (DMSO) and incubate for the desired period (e.g., 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.[10][11]

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using non-linear regression analysis.

Co-Immunoprecipitation (Co-IP) of Hes1 and PHB2

This protocol is used to demonstrate the this compound-stabilized interaction between Hes1 and PHB2.

Materials:

-

Cells expressing endogenous or overexpressed tagged Hes1 and PHB2

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Anti-Hes1 antibody or anti-tag antibody

-

Protein A/G magnetic beads

-

Wash buffer

-

Elution buffer (e.g., SDS-PAGE sample buffer)

-

SDS-PAGE and Western blotting reagents

-

Anti-PHB2 antibody

Protocol:

-

Treat cells with this compound or vehicle control (DMSO) for the desired time.

-

Lyse the cells on ice with lysis buffer.

-

Clarify the cell lysates by centrifugation.

-

Pre-clear the lysates by incubating with protein A/G magnetic beads for 1 hour at 4°C.

-

Incubate the pre-cleared lysates with the anti-Hes1 antibody (or anti-tag antibody) overnight at 4°C with gentle rotation.

-

Add protein A/G magnetic beads and incubate for another 2-4 hours at 4°C.

-

Wash the beads several times with wash buffer to remove non-specific binding proteins.[12][13]

-

Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

-

Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with an anti-PHB2 antibody to detect the co-immunoprecipitated PHB2. An anti-Hes1 (or anti-tag) antibody should be used as a control for successful immunoprecipitation.

Murine Pancreatic Tumor Xenograft Model

This in vivo model is used to evaluate the anti-tumor efficacy of this compound.

Materials:

-

Immunocompromised mice (e.g., nude mice)

-

Pancreatic cancer cells (e.g., MIA PaCa-2)

-

Matrigel (optional)

-

This compound formulated for in vivo administration

-

Vehicle control (e.g., DMSO in saline)

-

Calipers for tumor measurement

Protocol:

-

Subcutaneously inject a suspension of MIA PaCa-2 cells (e.g., 1-5 x 10^6 cells in PBS, optionally mixed with Matrigel) into the flank of each mouse.

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into treatment and control groups.

-

Administer this compound (e.g., 10 mg/kg) or vehicle control intraperitoneally according to a predetermined schedule (e.g., three times per week).[4]

-

Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²) / 2.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).

Visualizations

The following diagrams illustrate the Hes1 signaling pathway, the mechanism of this compound, and a typical experimental workflow.

Caption: The canonical Notch-Hes1 signaling pathway.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Notch inhibitor screening reveals an unexpected HES1 heterodimer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubcompare.ai [pubcompare.ai]

- 5. Hes1: a key role in stemness, metastasis and multidrug resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthetic DNA-Binding Inhibitor of HES1 Alters the Notch Signaling Pathway and Induces Neuronal Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Hes1 regulates embryonic stem cell differentiation by suppressing Notch signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. kirschner.med.harvard.edu [kirschner.med.harvard.edu]

- 9. m.youtube.com [m.youtube.com]

- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]

- 12. An optimized co-immunoprecipitation protocol for the analysis of endogenous protein-protein interactions in cell lines using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. How to conduct a Co-immunoprecipitation (Co-IP) | Proteintech Group [ptglab.com]

The Role of PHB2 as a Chaperone in JI130 Activity: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular chaperone Prohibitin 2 (PHB2) in mediating the activity of the small molecule JI130, a potent inhibitor of the cancer-associated transcription factor Hes1. This compound's unique mechanism of action, which involves the stabilization of the PHB2-Hes1 protein-protein interaction, presents a novel therapeutic strategy for cancers with aberrant Notch signaling, particularly pancreatic cancer. This document details the underlying signaling pathways, quantitative data from key experiments, and the specific protocols required to investigate this interaction.

Executive Summary

The transcription factor Hes1, a downstream effector of the Notch signaling pathway, is a critical regulator of cellular development and differentiation. Its dysregulation is implicated in the pathogenesis of various cancers. The small molecule this compound has been identified as an inhibitor of Hes1's transcriptional repression activity. Unexpectedly, the mechanism of action is not direct inhibition of Hes1 or its interaction with the co-repressor TLE1. Instead, this compound interacts with the molecular chaperone PHB2.[1] This interaction stabilizes the association between PHB2 and Hes1, leading to the sequestration of Hes1 in the cytoplasm and preventing its nuclear functions. This cytoplasmic retention of Hes1 induces G2/M cell cycle arrest and inhibits cancer cell proliferation.[1][2] The elucidation of this pathway highlights PHB2 as a druggable target for modulating Hes1 activity and offers a promising avenue for the development of novel anti-cancer therapeutics.

Signaling Pathway and Mechanism of Action

The canonical Notch signaling pathway involves the cleavage of the Notch receptor, leading to the translocation of the Notch intracellular domain (NICD) to the nucleus. In the nucleus, NICD associates with the DNA-binding protein RBP-J, recruiting co-activators and inducing the transcription of target genes, including Hes1. Hes1, in turn, acts as a transcriptional repressor of genes involved in differentiation, thereby maintaining cells in a proliferative state.

The small molecule this compound introduces a novel regulatory mechanism for Hes1 activity, mediated by PHB2.

The this compound-PHB2-Hes1 Signaling Axis:

-

This compound Binds to PHB2: this compound directly interacts with the chaperone protein PHB2.

-

Stabilization of PHB2-Hes1 Complex: The binding of this compound to PHB2 enhances and stabilizes the interaction between PHB2 and Hes1.

-

Cytoplasmic Sequestration of Hes1: The stabilized PHB2-Hes1 complex is retained in the cytoplasm.

-

Inhibition of Hes1 Nuclear Function: By sequestering Hes1 in the cytoplasm, this compound prevents its translocation to the nucleus and its subsequent transcriptional repression of target genes.

-

Induction of Cell Cycle Arrest: The inhibition of Hes1 function leads to cell cycle arrest at the G2/M phase, ultimately inhibiting cancer cell proliferation.

Quantitative Data

The following tables summarize the key quantitative findings from the study by Perron et al. (2018), which identified and characterized this compound and its precursor, JI051.

Table 1: In Vitro Activity of Hes1 Inhibitors

| Compound | Target Cell Line | Assay Type | Parameter | Value |

| JI051 | HEK293 | Cell Proliferation (WST-8) | EC50 | 0.3 µM |

| JI051 | MIA PaCa-2 | Cell Growth | Inhibition | Dose-dependent |

| D8C (lead compound) | HEK293 | Cell Proliferation (WST-8) | % of Control (at 2.5 µM, 72h) | 37.8 ± 1.3% |

Table 2: Effect of JI051 on PHB2-Hes1 Interaction

| Treatment | Assay Type | Measurement | Result |

| JI051 (0-10 µM) | Co-immunoprecipitation | Amount of Hes1 co-precipitated with PHB2 | Strong, dose-dependent increase (saturation around 1 µM) |

| JI051 (1 µM) | Immunocytochemistry | Co-localization of PHB2 and Hes1 | Significant increase in Pearson correlation coefficient |

Table 3: In Vivo Efficacy of this compound

| Treatment Group | Animal Model | Parameter | Result |

| This compound | Murine pancreatic tumor xenograft | Tumor Volume | Significant reduction compared to control |

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are based on the procedures described in Perron et al., J Biol Chem, 2018.[1]

Hes1 Luciferase Reporter Assay

This assay is used to screen for small molecules that inhibit the transcriptional repression activity of Hes1.

Materials:

-

HEK293 cells

-

Hes1 promoter-luciferase reporter plasmid

-

pCMV-Hes1 expression vector

-

Control vector (e.g., pCMV-empty)

-

Transfection reagent (e.g., Lipofectamine 2000)

-

96-well plates

-

Luciferase Assay System (e.g., Promega)

-

Luminometer

Protocol:

-

Seed HEK293 cells in 96-well plates at a density that will reach 80-90% confluency at the time of transfection.

-

Co-transfect cells with the Hes1 promoter-luciferase reporter plasmid and the pCMV-Hes1 expression vector (or control vector).

-

24 hours post-transfection, add the test compounds (e.g., this compound) at various concentrations to the wells. Include a DMSO control.

-

Incubate for an additional 24 hours.

-

Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's protocol.

-

An increase in luciferase signal in the presence of the compound indicates inhibition of Hes1-mediated repression.

Cell Proliferation (WST-8) Assay

This colorimetric assay measures cell viability and proliferation.

Materials:

-

HEK293 or MIA PaCa-2 cells

-

96-well plates

-

WST-8 reagent

-

Microplate reader (450 nm)

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000 cells/well.

-

Allow cells to attach overnight.

-

Add serial dilutions of this compound or other test compounds. Include a DMSO control.

-

Incubate for the desired time period (e.g., 24, 48, 72 hours).

-

Add 10 µL of WST-8 solution to each well.

-

Incubate for 1-4 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate the percentage of cell proliferation relative to the DMSO control.

Co-immunoprecipitation (Co-IP) of PHB2 and Hes1

This technique is used to demonstrate the interaction between PHB2 and Hes1 and the stabilizing effect of this compound.

Materials:

-

HEK293 cells

-

Plasmids for FLAG-tagged PHB2 and Hes1

-

Transfection reagent

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

Anti-FLAG antibody

-

Protein A/G-agarose or magnetic beads

-

Wash buffer

-

Elution buffer

-

Antibodies for Western blotting (anti-Hes1, anti-FLAG)

Protocol:

-

Co-transfect HEK293 cells with FLAG-PHB2 and Hes1 expression vectors.

-

24-48 hours post-transfection, treat the cells with various concentrations of this compound or DMSO for a specified time.

-

Lyse the cells in cold lysis buffer.

-

Clarify the lysates by centrifugation.

-

Incubate the supernatant with an anti-FLAG antibody to capture the FLAG-PHB2 protein and its binding partners.

-

Add Protein A/G beads to precipitate the antibody-protein complexes.

-

Wash the beads several times with wash buffer to remove non-specific binding proteins.

-

Elute the protein complexes from the beads.

-

Analyze the eluates by SDS-PAGE and Western blotting using anti-Hes1 and anti-FLAG antibodies. An increased amount of co-precipitated Hes1 in the this compound-treated samples indicates stabilization of the interaction.

Experimental and Drug Discovery Workflow

The identification and characterization of this compound followed a logical and systematic workflow.

Conclusion

The discovery of this compound and the elucidation of its mechanism of action involving the PHB2 chaperone represent a significant advancement in the field of cancer therapeutics. By stabilizing the PHB2-Hes1 complex, this compound effectively inhibits the pro-proliferative functions of Hes1, providing a novel strategy to target the Notch signaling pathway. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug developers interested in exploring this promising therapeutic avenue further. The continued investigation of PHB2 as a molecular target holds great potential for the development of new treatments for pancreatic cancer and other malignancies driven by aberrant Hes1 activity.

References

An In-depth Technical Guide to the JI130-Induced G2/M Cell Cycle Arrest Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

JI130 is a novel small molecule inhibitor that has demonstrated potent anti-proliferative effects in cancer cells, notably in pancreatic cancer models. Its mechanism of action converges on the induction of G2/M cell cycle arrest, a critical checkpoint for preventing damaged cells from entering mitosis. This technical guide provides a comprehensive overview of the this compound-induced G2/M arrest pathway, summarizing the available quantitative data, detailing relevant experimental protocols, and visualizing the core signaling cascade. This compound acts as a specific inhibitor of the Hairy and enhancer of split-1 (Hes1) transcription factor by stabilizing its interaction with the Prohibitin-2 (PHB2) chaperone, preventing Hes1's nuclear functions.[1][2][3][4] This guide will elucidate the downstream consequences of this primary interaction, leading to the arrest of the cell cycle at the G2/M transition.

Core Mechanism of Action

This compound's primary molecular target is the Hes1 transcription factor, a downstream effector of the Notch signaling pathway. Instead of directly inhibiting Hes1, this compound uniquely functions by interacting with the chaperone protein Prohibitin-2 (PHB2).[1][2][3] This interaction stabilizes the Hes1-PHB2 complex in the cytoplasm, effectively sequestering Hes1 and preventing its translocation to the nucleus where it would otherwise act as a transcriptional repressor.[1][3] The inhibition of Hes1's nuclear activity is the initiating event that triggers the cascade leading to G2/M cell cycle arrest.

Quantitative Data Summary

Quantitative data on the effects of this compound are primarily derived from studies on the human pancreatic cancer cell line MIA PaCa-2. While comprehensive data on cell cycle distribution and protein expression changes are not fully available in the public domain, the following tables are structured to present the key metrics for evaluating the efficacy and mechanism of this compound.

Table 1: In Vitro Efficacy of this compound in MIA PaCa-2 Cells

| Parameter | Value | Cell Line | Incubation Time | Citation |

| IC50 | 49 nM | MIA PaCa-2 | 72 hours | [2][3] |

| Cell Proliferation Inhibition (at 1 µM) | Time-dependent | MIA PaCa-2 | 24 - 72 hours | [5] |

Table 2: Effect of this compound on Cell Cycle Distribution in MIA PaCa-2 Cells

(Note: Specific quantitative data from dose-response and time-course experiments are not publicly available. This table illustrates the expected data format from a flow cytometry experiment.)

| Treatment | Concentration | G1 Phase (%) | S Phase (%) | G2/M Phase (%) |

| DMSO Control (24h) | N/A | Data Not Available | Data Not Available | Data Not Available |

| This compound (24h) | 100 nM | Data Not Available | Data Not Available | Data Not Available |

| This compound (24h) | 1 µM | Data Not Available | Data Not Available | Data Not Available |

Table 3: Effect of this compound on Key G2/M Regulatory Proteins in MIA PaCa-2 Cells

(Note: Specific quantitative western blot data is not publicly available. This table illustrates the expected data format.)

| Protein Target | Treatment (Concentration, Time) | Change in Expression/Phosphorylation |

| p-CDK1 (Tyr15) | This compound (1 µM, 24h) | Expected Increase |

| Total CDK1 | This compound (1 µM, 24h) | Expected No Significant Change |

| Cyclin B1 | This compound (1 µM, 24h) | Expected No Significant Change |

| p21WAF1/CIP1 | This compound (1 µM, 24h) | Expected Increase |

| p27Kip1 | This compound (1 µM, 24h) | Expected Increase |

Proposed Signaling Pathway for this compound-Induced G2/M Arrest

Based on the known functions of Hes1 and the canonical G2/M checkpoint regulation, we propose the following signaling pathway for this compound's mechanism of action. This compound stabilizes the Hes1-PHB2 complex in the cytoplasm. This prevents Hes1 from entering the nucleus and repressing its target genes, which include the cyclin-dependent kinase inhibitors (CDKIs) p21WAF1/CIP1 and p27Kip1.[6] The resulting increase in p21 and/or p27 protein levels leads to the inhibition of the Cyclin B1-CDK1 complex. CDK1 is the master kinase that drives entry into mitosis, and its inhibition, maintained by inhibitory phosphorylation at Tyr15 by Wee1 kinase, prevents the cell from progressing through the G2/M checkpoint, thus leading to cell cycle arrest. Notably, the MIA PaCa-2 cell line has a mutant p53, suggesting that the upregulation of p21 in this context is likely p53-independent.[7]

References

- 1. academic.oup.com [academic.oup.com]

- 2. Hes1: the maestro in neurogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Prohibitins: A Critical Role in Mitochondrial Functions and Implication in Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Hes1 expression and CYLD repression are essential events downstream of Notch1 in T-cell leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Hes1 directly controls cell proliferation through the transcriptional repression of p27Kip1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. eg-fr.uc.pt [eg-fr.uc.pt]

In-Depth Technical Guide to JI130: A Novel Hes1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

JI130 is a potent and specific small-molecule inhibitor of the Hairy and enhancer of split-1 (Hes1) transcription factor, a key downstream effector of the Notch signaling pathway. Operating through a novel mechanism of action, this compound stabilizes the interaction between Hes1 and Prohibitin 2 (PHB2), leading to the sequestration of Hes1 outside the nucleus and subsequent inhibition of its transcriptional repressor activity. This targeted action induces G2/M cell cycle arrest and has demonstrated significant anti-tumor efficacy in preclinical models of pancreatic cancer. This document provides a comprehensive overview of the chemical structure, physicochemical properties, biological activity, and experimental protocols related to this compound.

Chemical Structure and Physicochemical Properties

This compound is a derivative of the initial hit compound JI051, identified through a screening of indole-like π-electron–rich pharmacophores. Its chemical name is (E)-N-(2-(allyloxy)phenethyl)-3-(7-methoxy-1H-indol-3-yl)acrylamide.

Chemical Structure:

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 2234271-86-2 | |

| Molecular Formula | C23H24N2O3 | |

| Molecular Weight | 376.46 g/mol | |

| Appearance | Solid | |

| Purity | >98% | |

| Solubility | Soluble in DMSO |

Mechanism of Action and Signaling Pathway

This compound exerts its biological effects by targeting the Hes1 transcription factor, a critical mediator of cell fate decisions, proliferation, and differentiation. Unlike conventional inhibitors that directly block enzyme activity or receptor binding, this compound employs a unique protein-protein interaction stabilization mechanism.

The canonical Notch signaling pathway involves the cleavage of the Notch receptor upon ligand binding, releasing the Notch Intracellular Domain (NICD). NICD then translocates to the nucleus, where it forms a complex with the DNA-binding protein RBPJ (also known as CSL) and a Mastermind-like (MAML) coactivator, leading to the transcriptional activation of target genes, including Hes1. Hes1, in turn, acts as a transcriptional repressor of genes that promote differentiation.

This compound intervenes in this pathway by binding to the chaperone protein Prohibitin 2 (PHB2). This binding event stabilizes the interaction between PHB2 and Hes1, effectively sequestering the Hes1 protein in the cytoplasm and preventing its translocation to the nucleus. This action blocks the transcriptional repression mediated by Hes1, ultimately leading to cell cycle arrest at the G2/M phase.

Biological Activity and Quantitative Data

This compound has demonstrated potent and specific activity against cancer cells, particularly those reliant on the Notch-Hes1 signaling axis.

Table 2: In Vitro Biological Activity of this compound

| Cell Line | Cancer Type | Assay Type | Endpoint | Value | Reference |

| MIA PaCa-2 | Pancreatic | Cell Viability | IC50 | 49 nM |

Table 3: In Vivo Efficacy of this compound

| Animal Model | Cancer Type | Treatment | Outcome | Reference |

| Murine Xenograft | Pancreatic | This compound | Significantly reduced tumor volume |

Experimental Protocols

Cell Viability Assay (MIA PaCa-2)

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of this compound on the human pancreatic cancer cell line MIA PaCa-2.

-

Cell Culture: MIA PaCa-2 cells

The Impact of JI130 on the Notch Signaling Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Notch signaling pathway is a critical regulator of cell fate decisions, and its dysregulation is implicated in a variety of cancers. A key downstream effector of this pathway is the transcription factor Hes1 (Hairy and Enhancer of Split 1), which is a primary target for therapeutic intervention. This technical guide provides an in-depth analysis of JI130, a small molecule inhibitor that indirectly modulates the Notch signaling cascade by targeting Hes1. We will explore its mechanism of action, present quantitative data on its efficacy, detail the experimental protocols used in its characterization, and visualize its effects on the Notch pathway.

Introduction to the Notch Signaling Pathway and Hes1

The Notch signaling pathway is a highly conserved system that governs cell-to-cell communication, influencing proliferation, differentiation, and apoptosis. The pathway is initiated by the binding of a ligand (e.g., Delta-like or Jagged) to a Notch receptor on an adjacent cell. This interaction triggers a series of proteolytic cleavages, ultimately releasing the Notch Intracellular Domain (NICD). The NICD then translocates to the nucleus, where it forms a complex with the DNA-binding protein RBPJ (also known as CSL) and a Mastermind-like (MAML) coactivator. This complex activates the transcription of target genes, most notably the Hes and Hey families of basic helix-loop-helix (bHLH) transcription factors.

Hes1, a principal target of Notch signaling, functions as a transcriptional repressor. It plays a crucial role in maintaining cells in an undifferentiated, proliferative state by repressing the expression of pro-differentiation genes. Aberrant and sustained activation of the Notch-Hes1 axis is a hallmark of several cancers, making it an attractive target for therapeutic development.

This compound: An Indirect Inhibitor of Notch Signaling

This compound is a small molecule identified through a screening for inhibitors of Hes1-mediated transcriptional repression.[1] Unlike conventional Notch inhibitors that target γ-secretase, this compound exhibits a novel mechanism of action that focuses on the downstream effector, Hes1.

Mechanism of Action

This compound does not directly bind to Hes1 or its transcriptional co-repressor TLE1. Instead, it interacts with Prohibitin 2 (PHB2), a protein chaperone.[1] This interaction stabilizes the association between PHB2 and Hes1 in the cytoplasm. By sequestering Hes1 in the cytoplasm, this compound effectively prevents its translocation to the nucleus, thereby inhibiting its ability to repress target gene transcription. This cytoplasmic sequestration of Hes1 ultimately leads to cell cycle arrest at the G2/M phase.[1]

Quantitative Data

The efficacy of this compound has been evaluated in various cancer cell lines, demonstrating its potential as a therapeutic agent.

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| RD | Rhabdomyosarcoma (FN-RMS) | ~30 | [2] |

| SMS-CTR | Rhabdomyosarcoma (FN-RMS) | ~40 | [2] |

| Rh36 | Rhabdomyosarcoma (FN-RMS) | ~50 | [2] |

| MIA PaCa-2 | Pancreatic Cancer | 49 |

FN-RMS: Fusion-Negative Rhabdomyosarcoma

In preclinical xenograft models using MIA PaCa-2 human pancreatic cancer cells, treatment with this compound resulted in a significant reduction in tumor volume.[1]

Experimental Protocols

High-Throughput Screening for Hes1 Inhibitors

The discovery of this compound's precursor, JI051, was the result of a high-throughput screen designed to identify small molecules that could disrupt Hes1-mediated transcriptional repression.

Protocol: Hes1-Luciferase Reporter Assay

-

Cell Seeding: HEK293 cells were seeded in 96-well plates.

-

Transfection: Cells were co-transfected with a Hes1 expression vector (pCMV-Hes1) and a reporter plasmid containing the luciferase gene under the control of a Hes1-responsive promoter.

-

Compound Treatment: The small molecule library was added to the wells at a final concentration. DMSO was used as a negative control.

-

Incubation: Cells were incubated for a period to allow for Hes1 expression and reporter gene transcription.

-

Lysis and Luminescence Measurement: Cells were lysed, and luciferase activity was measured using a luminometer. A decrease in Hes1-mediated repression resulted in an increase in luciferase signal.

Co-immunoprecipitation of Hes1 and PHB2

This protocol was used to confirm the interaction between Hes1 and PHB2 and the stabilizing effect of this compound.

Protocol:

-

Cell Culture and Treatment: Cells expressing tagged versions of Hes1 and PHB2 were cultured and treated with either DMSO or this compound.

-

Cell Lysis: Cells were harvested and lysed in a buffer that preserves protein-protein interactions.

-

Immunoprecipitation: An antibody specific to one of the tagged proteins (e.g., anti-FLAG for FLAG-Hes1) was added to the cell lysate and incubated to form an antibody-protein complex.

-

Complex Capture: Protein A/G beads were added to capture the antibody-protein complexes.

-

Washing: The beads were washed multiple times to remove non-specifically bound proteins.

-

Elution: The bound proteins were eluted from the beads.

-

Western Blot Analysis: The eluted proteins were separated by SDS-PAGE and transferred to a membrane. The membrane was then probed with antibodies against both tagged proteins (e.g., anti-FLAG and anti-HA for HA-PHB2) to detect the co-immunoprecipitated protein. An increased signal for the co-precipitated protein in the this compound-treated sample indicates a stabilized interaction.

Cell Cycle Analysis

Flow cytometry was used to determine the effect of this compound on the cell cycle.

Protocol:

-

Cell Treatment: Cancer cells (e.g., MIA PaCa-2) were treated with various concentrations of this compound for a specified duration.

-

Cell Harvesting and Fixation: Cells were harvested, washed with PBS, and fixed in cold 70% ethanol to permeabilize the cell membrane.

-

Staining: The fixed cells were treated with RNase A to degrade RNA and then stained with propidium iodide (PI), a fluorescent dye that binds to DNA.

-

Flow Cytometry: The DNA content of individual cells was measured using a flow cytometer. The intensity of the PI fluorescence is proportional to the amount of DNA in each cell.

-

Data Analysis: The distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) was analyzed based on their DNA content. An accumulation of cells in the G2/M phase is indicative of cell cycle arrest at this stage.

This compound's Effect on the Notch Signaling Pathway

By targeting Hes1, this compound effectively curtails a major transcriptional output of the Notch signaling pathway. The canonical Notch pathway culminates in the activation of Hes1 transcription. This compound's mechanism of sequestering Hes1 in the cytoplasm means that even in the presence of an active Notch signal, the downstream repressive functions of Hes1 are abrogated. This leads to the de-repression of Hes1 target genes, which often include pro-differentiation factors, ultimately promoting a less proliferative and more differentiated cellular state.

Conclusion and Future Directions

This compound represents a promising therapeutic strategy for cancers driven by aberrant Notch-Hes1 signaling. Its unique mechanism of action, which involves the cytoplasmic sequestration of Hes1 via stabilization of the Hes1-PHB2 complex, offers a potential alternative to direct γ-secretase inhibition, which can be associated with off-target effects. The quantitative data demonstrate its potency in the nanomolar range against various cancer cell lines and its efficacy in preclinical models.

Future research should focus on a more comprehensive evaluation of this compound's effects on the broader landscape of Notch target genes beyond Hes1. Investigating the potential for combination therapies, where this compound could be used to sensitize tumors to other anti-cancer agents, is also a promising avenue. Furthermore, a deeper understanding of the structural basis of the this compound-PHB2 interaction could facilitate the design of even more potent and specific second-generation inhibitors. Continued preclinical development and eventual clinical translation of this compound and similar compounds hold the potential to provide novel and effective treatments for patients with Notch-dependent malignancies.

References

The Stabilization of the Hes1-PHB2 Interaction by JI130: A Novel Approach to Inhibit a Key Cancer-Associated Transcription Factor

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The transcription factor Hes1, a downstream effector of the Notch signaling pathway, is a critical regulator of cellular differentiation, proliferation, and apoptosis.[1][2][3] Its aberrant expression is implicated in the pathogenesis of various cancers, making it a compelling target for therapeutic intervention.[4][5][6] Recently, a novel small molecule, JI130, and its precursor JI051, have been identified as inhibitors of Hes1's transcriptional repression activity.[4] Unexpectedly, these compounds do not function by disrupting the canonical Hes1-TLE1 co-repressor interaction. Instead, they stabilize the interaction between Hes1 and Prohibitin 2 (PHB2), a chaperone protein with diverse cellular functions.[4][7] This stabilization sequesters the Hes1-PHB2 complex outside the nucleus, leading to cell-cycle arrest and anti-tumor effects.[4][7] This guide provides a comprehensive overview of the mechanism of action of this compound, focusing on the stabilization of the Hes1-PHB2 interaction, and details the experimental methodologies used to elucidate this novel therapeutic strategy.

Introduction: The Role of Hes1 and PHB2 in Cancer

Hairy and enhancer of split 1 (Hes1) is a basic helix-loop-helix (bHLH) transcription factor that acts as a primary downstream target of the Notch signaling pathway.[2][8] The Notch-Hes1 axis plays a pivotal role in embryonic development and the maintenance of stem cells.[2][8] However, dysregulation of this pathway is a common feature in many malignancies, where elevated Hes1 levels are associated with increased cancer stem cell maintenance, metastasis, and resistance to chemotherapy.[1][2][5] Hes1 typically functions as a transcriptional repressor by recruiting co-repressors, such as those from the transducin-like Enhancer of split (TLE) family, to target gene promoters.[2][4]

Prohibitin 2 (PHB2) is a highly conserved intracellular protein that, along with PHB1, forms a ring-like heterodimeric complex.[9] PHB2 is predominantly located in the inner mitochondrial membrane, where it is involved in maintaining mitochondrial integrity and function.[10][11] However, PHB2 has also been found in the nucleus and cytoplasm, where it participates in transcriptional regulation and signal transduction.[9][12] In the context of cancer, the role of PHB2 is complex and appears to be context-dependent, with reports suggesting both tumor-suppressive and pro-tumorigenic functions.[9] The discovery of its interaction with Hes1 and modulation by this compound has shed new light on its role in cancer biology.[4]

This compound: A Small Molecule Stabilizer of the Hes1-PHB2 Interaction

This compound and its analog JI051 were identified through a screen of a chemical library for compounds that could inhibit Hes1-mediated transcriptional repression.[4] While the initial hypothesis was that these compounds would disrupt the Hes1-TLE1 interaction, further investigation revealed a novel mechanism of action centered on PHB2.

Mechanism of Action

JI051 was found to bind to PHB2, and this binding event stabilizes the interaction between PHB2 and Hes1.[4] This stabilized protein-protein interaction occurs predominantly outside the nucleus, effectively sequestering Hes1 in the cytoplasm.[4][7] The cytoplasmic retention of Hes1 prevents its nuclear translocation and subsequent transcriptional repression of target genes, ultimately leading to a G2/M phase cell-cycle arrest.[4][7]

The following diagram illustrates the proposed signaling pathway:

Caption: this compound stabilizes the Hes1-PHB2 interaction in the cytoplasm, preventing Hes1's nuclear translocation and transcriptional repression, leading to G2/M cell-cycle arrest.

Quantitative Data Summary

The following tables summarize the key quantitative data from the foundational study on JI051 and this compound.[4][13]

Table 1: In Vitro Activity of JI051

| Parameter | Cell Line | Value |

| EC50 (Cell Proliferation) | HEK293 | 0.3 µM |

Table 2: In Vivo Efficacy of this compound in a Murine Pancreatic Tumor Xenograft Model (MIA PaCa-2 cells)

| Treatment Group | Change in Tumor Volume | Change in Tumor Weight | Ki-67 Positive Cells (%) |

| DMSO (Vehicle) | - | - | 51.2 ± 4.5 |

| This compound | Significantly Reduced | Decreased | 26.8 ± 3.3 |

Detailed Experimental Protocols

This section provides an overview of the key experimental methodologies employed to elucidate the mechanism of this compound.

Co-Immunoprecipitation (Co-IP) to Demonstrate Hes1-PHB2 Interaction

Objective: To determine if Hes1 and PHB2 physically interact within the cell and to assess the effect of JI051 on this interaction.

Methodology:

-

Cell Culture and Transfection: HEK293 cells are cultured and co-transfected with plasmids encoding FLAG-tagged PHB2 and Hes1.

-

Cell Lysis: After a specified incubation period (e.g., 24 hours), cells are treated with either DMSO (vehicle control) or varying concentrations of JI051. Cells are then lysed in a suitable buffer (e.g., RIPA buffer) containing protease inhibitors.

-

Immunoprecipitation: The cell lysates are incubated with anti-FLAG antibody-conjugated magnetic beads to pull down FLAG-PHB2 and any interacting proteins.

-

Washing: The beads are washed multiple times to remove non-specifically bound proteins.

-

Elution and Western Blotting: The bound proteins are eluted from the beads, separated by SDS-PAGE, and transferred to a PVDF membrane. The membrane is then probed with antibodies against Hes1 and FLAG (to confirm PHB2 pulldown).

The following diagram outlines the experimental workflow for Co-IP:

Caption: Co-immunoprecipitation workflow to assess the this compound-stabilized interaction between Hes1 and PHB2.

In Vivo Murine Pancreatic Tumor Xenograft Model

Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.

Methodology:

-

Cell Implantation: Human pancreatic cancer cells (e.g., MIA PaCa-2) are subcutaneously injected into immunodeficient mice.

-

Tumor Growth and Treatment: Tumors are allowed to grow to a palpable size. The mice are then randomized into treatment groups (e.g., vehicle control and this compound). Treatment is administered according to a predetermined schedule (e.g., daily intraperitoneal injections).

-

Tumor Volume and Body Weight Measurement: Tumor dimensions and mouse body weight are measured regularly throughout the study. Tumor volume is calculated using the formula: (length × width²) / 2.

-

Endpoint Analysis: At the end of the study, mice are euthanized, and tumors are excised and weighed.

-

Immunohistochemistry: A portion of the tumor tissue is fixed, sectioned, and stained with antibodies against proliferation markers, such as Ki-67, to assess the effect of this compound on cell proliferation within the tumor.

Conclusion and Future Directions

The discovery of this compound and its unique mechanism of action represents a significant advancement in the pursuit of targeted therapies against Hes1-driven cancers. By stabilizing the Hes1-PHB2 interaction, this compound offers a novel strategy to inhibit the pro-tumorigenic functions of Hes1. This approach may have advantages over direct Notch pathway inhibitors, potentially offering a more specific and less toxic therapeutic window.[13]

Future research should focus on several key areas:

-

Structural Elucidation: Determining the high-resolution crystal structure of the this compound-PHB2-Hes1 ternary complex will provide invaluable insights for structure-based drug design and the development of even more potent and specific second-generation inhibitors.

-

Expanded Preclinical Evaluation: The efficacy of this compound should be evaluated in a broader range of cancer models, including patient-derived xenografts and genetically engineered mouse models, to better predict its clinical potential.

-

Biomarker Development: Identifying predictive biomarkers will be crucial for patient stratification in future clinical trials. This could include assessing the expression levels of Hes1 and PHB2 in tumors.

-

Combination Therapies: Investigating the synergistic potential of this compound with other anti-cancer agents, such as standard-of-care chemotherapies or other targeted therapies, could lead to more effective treatment regimens.

References

- 1. Hes1: a key role in stemness, metastasis and multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Hes1: a key role in stemness, metastasis and multidrug resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. HES1 in immunity and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Small-molecule screening yields a compound that inhibits the cancer-associated transcription factor Hes1 via the PHB2 chaperone - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Hes1 in malignant tumors: from molecular mechanism to therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Hijacking HES1: Tumors Co-opt the Anti-differentiation Strategies of Quiescent Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Hes1: the maestro in neurogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Essential Protein PHB2 and Its Regulatory Mechanisms in Cancer [mdpi.com]

- 10. Prohibitin 2/PHB2 in Parkin-Mediated Mitophagy: A Potential Therapeutic Target for Non-Small Cell Lung Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. The Role of Prohibitin-2 in Diseases [imrpress.com]

- 13. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to JI130 (CAS Number: 2234271-86-2): A Novel HES1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

JI130 is a novel small molecule inhibitor of the Hairy and enhancer of split homolog-1 (HES1) transcription factor.[1][2] Operating through a unique mechanism involving the molecular chaperone Prohibitin-2 (PHB2), this compound has emerged as a promising tool for cancer research and potential therapeutic development.[1] This technical guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, available quantitative data, detailed experimental protocols, and a visualization of its signaling pathway and experimental workflows.

Chemical and Physical Properties

This compound is a synthetic organic compound with the CAS number 2234271-86-2. Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference(s) |

| IUPAC Name | (E)-N-(2-(Allyloxy)phenethyl)-3-(7-methoxy-1H-indol-3-yl)acrylamide | [1] |

| Synonyms | JI-130, JI 130 | [1] |

| CAS Number | 2234271-86-2 | [1] |

| Molecular Formula | C23H24N2O3 | [1] |

| Molecular Weight | 376.46 g/mol | [1] |

| Appearance | White to Beige Powder | [3] |

| Purity | >95% | [1] |

| Solubility | Soluble in DMSO | [3] |

| Storage | Store at 2-8°C | [3] |

Mechanism of Action

This compound inhibits the transcriptional repressor activity of HES1, a key downstream effector of the Notch signaling pathway often implicated in cancer pathogenesis.[1] Unlike direct inhibitors, this compound functions by interacting with the molecular chaperone Prohibitin 2 (PHB2).[1] This interaction stabilizes the association between PHB2 and HES1 in the cytoplasm, effectively preventing HES1 from translocating to the nucleus.[1] By sequestering HES1 outside the nucleus, this compound alleviates the HES1-mediated transcriptional repression of its target genes, leading to cell cycle arrest and reduced cell proliferation.[1][2]

Signaling Pathway

The following diagram illustrates the proposed signaling pathway of this compound's action:

Quantitative Data

This compound has demonstrated potent anti-proliferative activity in various cancer cell lines. The available quantitative data is summarized below.

| Cell Line | Cancer Type | Assay | Endpoint | IC50 / EC50 | Reference(s) |

| MIA PaCa-2 | Pancreatic Cancer | Cell Growth Assay | Proliferation | 49 nM | [2][4] |

| RD | Rhabdomyosarcoma | Cell Growth Assay | Proliferation | ~30-50 nM | |

| SMS-CTR | Rhabdomyosarcoma | Cell Growth Assay | Proliferation | ~30-50 nM | |

| Rh36 | Rhabdomyosarcoma | Cell Growth Assay | Proliferation | ~30-50 nM | |

| HEK293 | Human Embryonic Kidney | Cell Proliferation Assay | Proliferation | 0.3 µM (for JI051, a precursor to this compound) | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound, based on published research.

Cell Viability and Proliferation Assay

This protocol is adapted from standard cell viability assays used to determine the IC50 of this compound.

Materials:

-

Cancer cell lines (e.g., MIA PaCa-2, RD, SMS-CTR, Rh36)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (in DMSO)

-

96-well plates

-

Cell counting solution (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium.

-

Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of this compound in complete medium from the DMSO stock. The final DMSO concentration should be kept below 0.1%.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control (medium with DMSO) to the respective wells.

-

Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

-

Add 100 µL of CellTiter-Glo® reagent to each well and mix for 2 minutes on an orbital shaker to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate reader.

-

Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

Cell Cycle Analysis

This protocol describes how to assess the effect of this compound on the cell cycle distribution.

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

6-well plates

-

Phosphate-buffered saline (PBS)

-

70% cold ethanol

-

Propidium iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and allow them to attach overnight.

-

Treat the cells with various concentrations of this compound or a vehicle control for 24-48 hours.

-

Harvest the cells by trypsinization and wash them with PBS.

-

Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing.

-

Incubate the fixed cells at -20°C for at least 2 hours.

-

Wash the cells with PBS and resuspend them in PI staining solution.

-

Incubate in the dark at room temperature for 30 minutes.

-

Analyze the cell cycle distribution by flow cytometry. The percentages of cells in the G0/G1, S, and G2/M phases are determined based on their DNA content.

Murine Pancreatic Tumor Xenograft Model

This protocol outlines the in vivo evaluation of this compound's anti-tumor efficacy.

Materials:

-

Immunocompromised mice (e.g., nude mice)

-

Pancreatic cancer cells (e.g., MIA PaCa-2)

-

Matrigel

-

This compound formulation for injection (e.g., in a vehicle of DMSO, PEG300, and saline)

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously inject a suspension of 1 x 10^6 MIA PaCa-2 cells mixed with Matrigel into the flank of each mouse.

-

Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Administer this compound (e.g., 10 mg/kg) or the vehicle control to the mice via intraperitoneal injection daily.

-

Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²) / 2.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).

Mandatory Visualizations

Experimental Workflow for this compound Evaluation

Logical Relationship of HES1 Inhibition by this compound

Conclusion

This compound represents a significant advancement in the development of targeted cancer therapies. Its unique mechanism of action, involving the stabilization of the PHB2-HES1 complex, offers a novel strategy for inhibiting the pro-tumorigenic functions of the HES1 transcription factor. The data presented in this guide underscore its potential as a potent anti-cancer agent, particularly in malignancies where the Notch-HES1 signaling axis is dysregulated. Further research into its efficacy across a broader range of cancer types and its potential for combination therapies is warranted. This technical guide provides a foundational resource for researchers and drug development professionals to design and execute further studies on this promising molecule.

References

Molecular weight and formula of JI130

For Researchers, Scientists, and Drug Development Professionals

Core Compound Details: JI130

This technical guide provides a comprehensive overview of the small molecule this compound, a novel inhibitor of the cancer-associated transcription factor Hes1. All quantitative data is presented in structured tables, and detailed experimental methodologies are provided for key cited experiments. Visual diagrams of signaling pathways and experimental workflows are included to facilitate understanding.

Physicochemical Properties of this compound

This compound is a derivative of the compound JI051, designed to have improved solubility. Its core characteristics are summarized in the table below.

| Property | Value |

| Molecular Formula | C23H24N2O3 |

| Molecular Weight | 376.46 g/mol |

| Exact Mass | 376.1787 u |

| CAS Number | 2234271-86-2[1] |

| IUPAC Name | (E)-N-(2-(allyloxy)phenethyl)-3-(7-methoxy-1H-indol-3-yl)acrylamide |

Mechanism of Action: Inhibition of Hes1 via PHB2

This compound functions as an inhibitor of the Hairy and Enhancer of Split 1 (Hes1) transcription factor. Hes1 is a downstream effector of the Notch signaling pathway and is often implicated in cancer pathogenesis. However, this compound does not directly bind to Hes1 or its co-repressor TLE1. Instead, it targets the chaperone protein Prohibitin 2 (PHB2).

This compound stabilizes the interaction between PHB2 and Hes1 in the cytoplasm. This sequestration of Hes1 outside the nucleus prevents it from translocating to the nucleus and repressing its target genes. The ultimate downstream effect of this action is the induction of G2/M cell cycle arrest in cancer cells.[1]

Signaling Pathway of this compound Action

The following diagram illustrates the signaling pathway through which this compound exerts its effects on the cell.

Caption: Signaling pathway of this compound.

Experimental Data

While much of the initial mechanistic work was performed with the parent compound JI051, this compound has been shown to be effective in reducing pancreatic cancer cell growth in a dose-dependent manner and significantly reducing tumor volume in a murine pancreatic tumor xenograft model.

| Cell Line | Assay | Result |

| MIA PaCa-2 (Human Pancreatic Cancer) | Cell Growth | Dose-dependent reduction with this compound treatment |

| Murine Xenograft Model (MIA PaCa-2) | Tumor Volume | Significant reduction with this compound treatment |

Specific quantitative data for IC50, percentage of G2/M arrest, and tumor volume reduction for this compound are not detailed in the primary publication by Perron et al., which focused more on the parent compound JI051 for these metrics.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of this compound and its mechanism of action, based on the procedures described by Perron et al. and general laboratory practices.

Cell Culture

-

Cell Lines: Human pancreatic cancer cell lines (e.g., MIA PaCa-2) and human embryonic kidney 293 (HEK293) cells are commonly used.

-

Media: Cells are typically maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Incubation: Cells are cultured at 37°C in a humidified atmosphere with 5% CO2.

Co-Immunoprecipitation

This protocol is used to verify the interaction between PHB2 and Hes1 and the stabilizing effect of this compound.

-

Cell Lysis:

-

Transfect HEK293 cells with constructs expressing FLAG-tagged PHB2 and Hes1.

-

Lyse the cells in a buffer containing 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% Nonidet P-40, and protease inhibitors.

-

-

Pre-clearing:

-

Pre-clear the cell lysates by incubating with protein A-Sepharose beads for 45 minutes at 4°C.

-

-

Immunoprecipitation:

-

Incubate the pre-cleared lysates with an anti-FLAG M2 monoclonal antibody and varying concentrations of this compound for 48 hours at 4°C.

-

Add fresh protein A-Sepharose beads and incubate for an additional 2 hours at 4°C to capture the antibody-protein complexes.

-

-

Washing and Elution:

-

Wash the beads three times with lysis buffer.

-

Elute the protein complexes by boiling in 2x Laemmli sample buffer for 10 minutes.

-

-

Analysis:

-

Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against Hes1 and PHB2.

-

Cell Cycle Analysis

This protocol is used to determine the effect of this compound on the cell cycle distribution.

-

Cell Treatment:

-

Seed pancreatic cancer cells in 6-well plates.

-

Treat the cells with varying concentrations of this compound or DMSO (vehicle control) for 24-48 hours.

-

-

Cell Fixation:

-

Harvest the cells by trypsinization.

-

Fix the cells in ice-cold 70% ethanol while vortexing to prevent clumping.

-

Incubate on ice for at least 30 minutes.

-

-

Staining:

-

Wash the fixed cells with PBS.

-

Resuspend the cell pellet in a solution containing propidium iodide (PI) and RNase A.

-

Incubate in the dark at room temperature for 15-30 minutes.

-

-

Flow Cytometry:

-

Analyze the stained cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

-

Murine Pancreatic Tumor Xenograft Model

This protocol is used to evaluate the in vivo efficacy of this compound.

-

Cell Implantation:

-

Subcutaneously inject a suspension of MIA PaCa-2 cells and Matrigel into the flank of immunodeficient mice (e.g., nude mice).

-

-

Tumor Growth and Treatment:

-

Allow the tumors to grow to a palpable size.

-

Randomize the mice into treatment and control groups.

-

Administer this compound (e.g., via intraperitoneal injection) or vehicle control to the respective groups according to a predetermined dosing schedule.

-

-

Tumor Measurement:

-

Measure the tumor volume periodically (e.g., every 2-3 days) using calipers. The formula (Length x Width²) / 2 is commonly used.

-

-

Endpoint and Analysis:

-

At the end of the study, euthanize the mice and excise the tumors.

-

Analyze the tumor weights and volumes to determine the efficacy of this compound.

-

Experimental Workflow Diagram

The following diagram outlines the general workflow for evaluating a compound like this compound.

Caption: General experimental workflow for this compound evaluation.

References

Methodological & Application

Application Notes and Protocols for JI130 in Pancreatic Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

JI130 is a novel small molecule inhibitor that has demonstrated potential as a therapeutic agent in pancreatic cancer models. It functions as a stabilizer of the interaction between Hairy and Enhancer of Split 1 (Hes1) and Prohibitin 2 (PHB2), leading to the inhibition of Hes1-mediated transcriptional repression.[1] Aberrant Hes1 signaling, a downstream effector of the Notch pathway, is implicated in the pathogenesis of pancreatic cancer, making it a compelling target for therapeutic intervention.[1][2] These application notes provide detailed protocols for the utilization of this compound in pancreatic cancer cell line-based research, covering cell viability, apoptosis, and protein expression analysis, as well as in vivo xenograft models.

Data Presentation

In Vitro Efficacy of this compound and its Precursor (JI051)

| Compound | Cell Line | Assay | Endpoint | Result | Reference |

| This compound | MIA PaCa-2 | Cell Growth | IC50 | 49 nM | [3] |

| JI051 | MIA PaCa-2 | Cell Growth | IC50 | Not explicitly stated, but dose-dependent reduction observed. | [1] |

| JI051 | HEK293 | Cell Proliferation | EC50 | 0.3 µM | [1] |

Signaling Pathway and Experimental Workflow

This compound Mechanism of Action

Caption: this compound stabilizes the Hes1-PHB2 interaction in the cytoplasm, preventing Hes1 nuclear translocation and subsequent transcriptional repression, leading to G2/M cell cycle arrest.

Experimental Workflow for Evaluating this compound

Caption: A general workflow for the in vitro and in vivo evaluation of this compound's efficacy in pancreatic cancer models.

Experimental Protocols

Protocol 1: Cell Viability/Proliferation Assay (WST-1 Assay)

This protocol is designed to determine the dose-dependent effect of this compound on the viability and proliferation of pancreatic cancer cell lines.

Materials:

-

Pancreatic cancer cell lines (e.g., MIA PaCa-2, PANC-1, AsPC-1)

-

Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

-

This compound (stock solution in DMSO)

-

WST-1 reagent

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and count pancreatic cancer cells.

-

Seed 5 x 10³ cells per well in 100 µL of complete growth medium into a 96-well plate.

-

Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

-

This compound Treatment:

-

Prepare serial dilutions of this compound in complete growth medium from a stock solution. A suggested starting range is 1 nM to 10 µM.

-

Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control to the respective wells.

-

Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

-

-

WST-1 Assay:

-

Add 10 µL of WST-1 reagent to each well.

-

Incubate the plate for 1-4 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the background absorbance (medium only) from all readings.

-

Calculate the percentage of proliferation inhibition relative to the vehicle control.

-

Plot the percentage of inhibition against the log of the this compound concentration to determine the IC50 value.

-

Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol quantifies the induction of apoptosis by this compound in pancreatic cancer cells.

Materials:

-

Pancreatic cancer cell lines

-

Complete growth medium

-

This compound

-

6-well cell culture plates

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment:

-

Seed 2 x 10⁵ cells per well in 2 mL of complete growth medium into a 6-well plate.

-

Incubate for 24 hours.

-

Treat cells with this compound at concentrations around the predetermined IC50 and a vehicle control for 24-48 hours.

-

-

Cell Harvesting and Staining:

-

Collect both adherent and floating cells by trypsinization and centrifugation at 300 x g for 5 minutes.

-

Wash the cell pellet twice with ice-cold PBS.

-

Resuspend the cells in 100 µL of 1X Binding Buffer.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells by flow cytometry within one hour of staining.

-

Use unstained and single-stained controls for compensation and to set the gates.

-

Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).

-

Protocol 3: Western Blot Analysis

This protocol is for detecting changes in the expression of target proteins (e.g., Hes1, p21, p27) following this compound treatment.

Materials:

-

Pancreatic cancer cell lines

-

Complete growth medium

-

This compound

-

6-well cell culture plates

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels, running buffer, and transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Hes1, anti-p21, anti-p27, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

ECL detection reagent

-

Chemiluminescence imaging system

Procedure:

-

Cell Lysis and Protein Quantification:

-

Seed and treat cells with this compound as described in Protocol 2.

-

Wash cells with ice-cold PBS and lyse them with RIPA buffer.

-

Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant and determine the protein concentration using a BCA assay.

-

-

SDS-PAGE and Protein Transfer:

-

Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

-

Separate the proteins on an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection and Analysis:

-

Incubate the membrane with ECL reagent.

-

Visualize the protein bands using a chemiluminescence imaging system.

-

Quantify band intensities and normalize to a loading control (e.g., GAPDH).

-

Protocol 4: In Vivo Pancreatic Cancer Xenograft Model

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a murine xenograft model. All animal experiments must be conducted in accordance with institutional guidelines and regulations.

Materials:

-

Immunocompromised mice (e.g., athymic nude or SCID)

-

Pancreatic cancer cells (e.g., MIA PaCa-2)

-

Matrigel (optional)

-

This compound formulated for in vivo administration

-

Vehicle control

-

Calipers for tumor measurement

Procedure:

-

Tumor Cell Implantation:

-

Harvest pancreatic cancer cells and resuspend them in sterile PBS or a mixture of PBS and Matrigel.

-

Subcutaneously inject 1-5 x 10⁶ cells into the flank of each mouse.

-

-

Tumor Growth and Treatment Initiation:

-

Monitor the mice for tumor formation.

-

Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Administer this compound (e.g., via intraperitoneal injection or oral gavage) and the vehicle control according to a predetermined dosing schedule.

-

-

Monitoring and Endpoint:

-

Measure tumor volume with calipers 2-3 times per week using the formula: Volume = (length x width²)/2.

-

Monitor the body weight and overall health of the mice.

-

Continue treatment for a specified period or until tumors in the control group reach a predetermined endpoint size.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).

-

-

Data Analysis:

-

Plot the mean tumor volume over time for each group.

-

Perform statistical analysis to determine the significance of any anti-tumor effects.

-

Disclaimer

These protocols are intended as a guide and may require optimization for specific cell lines and experimental conditions. It is recommended to consult the primary literature and perform pilot experiments to establish optimal parameters. All work should be conducted in accordance with standard laboratory safety practices.

References

- 1. Small-molecule screening yields a compound that inhibits the cancer-associated transcription factor Hes1 via the PHB2 chaperone - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Hes1 plays an essential role in Kras-driven pancreatic tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | CAS#:2234271-86-2 | Chemsrc [chemsrc.com]

Application Notes and Protocols for JI130 in In Vitro Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

JI130 is a selective inhibitor of the HES1 (Hairy and Enhancer of Split 1) transcription factor, a key downstream effector of the Notch signaling pathway.[1][2] Aberrant HES1 activity is implicated in the progression of various cancers. This compound exerts its inhibitory effect by stabilizing the interaction between HES1 and its chaperone protein, Prohibitin 2 (PHB2), outside the nucleus.[1][3][4] This sequestration prevents HES1 from translocating to the nucleus and repressing its target genes, ultimately leading to G2/M cell cycle arrest and a reduction in tumor cell growth.[1][2][3][5]

These application notes provide detailed protocols for utilizing this compound in in vitro cell culture experiments to study its effects on cancer cell lines. The provided methodologies are based on published research and are intended to serve as a comprehensive guide for investigating the anti-proliferative and cell cycle-modulating effects of this compound.

Data Presentation

Table 1: In Vitro Efficacy of this compound in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) | Assay Duration | Reference |

| MIA PaCa-2 | Pancreatic Cancer | 49 | 72 hours | [2] |

| RD | Rhabdomyosarcoma | ~25 | Not Specified | [1] |

| SMS-CTR | Rhabdomyosarcoma | ~50 | Not Specified | [1] |

| Rh36 | Rhabdomyosarcoma | ~75 | Not Specified | [1] |

Signaling Pathway

The following diagram illustrates the mechanism of action of this compound in the context of the HES1 signaling pathway.

Experimental Protocols

Preparation of this compound Stock Solution

This compound is a solid powder that should be stored at -20°C for long-term use.[5]

-

Reagents and Materials:

-

This compound powder (CAS# 2234271-86-2)

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes

-

-

Protocol:

-

To prepare a 10 mM stock solution, dissolve 3.76 mg of this compound in 1 mL of DMSO.

-

Vortex thoroughly to ensure complete dissolution.

-

Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C. For long-term storage (up to 6 months), -80°C is recommended.[6]

-

Cell Culture and this compound Treatment

This protocol provides a general guideline for treating adherent cancer cell lines with this compound. The example below uses the MIA PaCa-2 human pancreatic cancer cell line.

-

Reagents and Materials:

-

MIA PaCa-2 cells (or other cancer cell lines of interest)

-

Complete growth medium (e.g., DMEM supplemented with 10% fetal bovine serum and 2.5% horse serum for MIA PaCa-2)

-

This compound stock solution (10 mM in DMSO)

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA solution

-

Cell culture plates or flasks

-

Humidified incubator (37°C, 5% CO2)

-

-

Protocol:

-

Culture MIA PaCa-2 cells in T-75 flasks with complete growth medium in a humidified incubator.

-

When cells reach 80-90% confluency, aspirate the medium and wash the cells with PBS.

-

Add trypsin-EDTA and incubate until cells detach.

-

Neutralize the trypsin with complete growth medium and centrifuge the cell suspension.

-

Resuspend the cell pellet in fresh medium and perform a cell count.

-

Seed the cells into appropriate culture plates (e.g., 96-well plates for proliferation assays, 6-well plates for cell cycle analysis) at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete growth medium from the 10 mM stock solution. A typical final concentration range for initial experiments is 1 nM to 10 µM. Also, prepare a vehicle control (DMSO) with the same final DMSO concentration as the highest this compound concentration used.

-

Remove the medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control.

-

Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).

-

Cell Proliferation Assay (MTS Assay)